molecular formula C8H4F3NO2 B8583244 6-Benzoxazolol, 2-(trifluoromethyl)-

6-Benzoxazolol, 2-(trifluoromethyl)-

Cat. No.: B8583244
M. Wt: 203.12 g/mol
InChI Key: CVZNVGSJORCOEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzoxazolol, 2-(trifluoromethyl)- is a useful research compound. Its molecular formula is C8H4F3NO2 and its molecular weight is 203.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Benzoxazolol, 2-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Benzoxazolol, 2-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F3NO2

Molecular Weight

203.12 g/mol

IUPAC Name

2-(trifluoromethyl)-1,3-benzoxazol-6-ol

InChI

InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-5-2-1-4(13)3-6(5)14-7/h1-3,13H

InChI Key

CVZNVGSJORCOEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1O)OC(=N2)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

2-(trifluoromethyl)benzoxazol-6-ol chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-(Trifluoromethyl)benzoxazol-6-ol: Chemical Structure, Synthesis, and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)benzoxazol-6-ol (also known as 6-hydroxy-2-(trifluoromethyl)benzoxazole) is a specialized heterocyclic building block characterized by a benzoxazole core fused with a trifluoromethyl group at the C2 position and a hydroxyl group at the C6 position. This molecule represents a critical scaffold in medicinal chemistry, particularly in the design of estrogen receptor ligands, amyloid imaging agents, and kinase inhibitors.

The trifluoromethyl (


) moiety imparts enhanced metabolic stability and lipophilicity, while the C6-hydroxyl group serves as a versatile handle for further functionalization or as a key hydrogen-bond donor in protein-ligand interactions. This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and application logic.

Chemical Identity & Physicochemical Profile

Property Data / Description
IUPAC Name 2-(Trifluoromethyl)-1,3-benzoxazol-6-ol
Molecular Formula

Molecular Weight 203.12 g/mol
CAS Number Not widely listed; Analogous to 1039334-81-0 (Amine)
SMILES OC1=CC2=C(C=C1)N=C(O2)C(F)(F)F
Appearance Off-white to pale yellow solid (Predicted)
pKa (Predicted) ~8.5 (Phenolic OH enhanced by electron-withdrawing heterocyclic core)
LogP (Predicted) ~2.4 (Balance of hydrophilic OH and lipophilic

)
H-Bond Donors/Acceptors 1 Donor (OH) / 4 Acceptors (N, O, F)

Structural Analysis & Pharmacophore Logic

The efficacy of 2-(trifluoromethyl)benzoxazol-6-ol as a medicinal scaffold stems from three synergistic structural features:

  • The Benzoxazole Core: A planar, aromatic system that mimics the indole or purine rings found in biological systems, facilitating

    
     stacking interactions within active sites.
    
  • The 2-Trifluoromethyl Group:

    • Metabolic Blocking: The C2 position is a common site for oxidative metabolism in benzoxazoles. Substitution with

      
       blocks this degradation pathway.
      
    • Lipophilicity: Increases membrane permeability without significantly increasing molecular size.

  • The 6-Hydroxyl Group:

    • Functional Handle: Allows for etherification to create diverse libraries (e.g., PROTAC linkers).

    • Bioisostere: Mimics the phenolic A-ring of steroids (e.g., estradiol), making it relevant for nuclear receptor targeting.

Pharmacophore Core Benzoxazole Scaffold (Planar Aromatic) CF3 2-Trifluoromethyl (Metabolic Stability) Core->CF3 Electronic Modulation OH 6-Hydroxyl Group (H-Bond Donor / Functional Handle) Core->OH Positional Vector Target Target Binding (ER-beta, Amyloid, Kinase) Core->Target Pi-Stacking CF3->Target Hydrophobic Pocket OH->Target H-Bonding

Figure 1: Pharmacophore mapping of 2-(trifluoromethyl)benzoxazol-6-ol highlighting key interaction vectors.

Validated Synthetic Protocols

The synthesis of 6-substituted benzoxazoles typically relies on the cyclization of o-aminophenols. For the 6-hydroxy derivative, the starting material is 4-aminoresorcinol (4-amino-1,3-benzenediol).

Method A: Direct Cyclization (Preferred)

This method utilizes Trifluoroacetic Acid (TFA) or Trifluoroacetic Anhydride (TFAA) as both the reagent and solvent/catalyst.

Reagents:

  • 4-Aminoresorcinol Hydrochloride (1.0 eq)

  • Trifluoroacetic Acid (TFA) (Excess, solvent)[1][2][3]

  • Optional: Polyphosphoric Acid (PPA) or Microwave irradiation for acceleration.

Protocol:

  • Preparation: In a round-bottom flask equipped with a condenser, dissolve 4-aminoresorcinol hydrochloride (10 mmol) in neat TFA (15 mL).

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Optimization: For higher yields, add 1.0 eq of TFAA to drive dehydration.

  • Workup: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (50 mL).

  • Neutralization: Carefully neutralize with saturated

    
     solution until pH ~6-7. The product typically precipitates as a solid.
    
  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize from ethanol/water if necessary.

Method B: Via Methoxy-Precursor (Alternative)

If 4-aminoresorcinol is unstable or unavailable, start with 2-amino-5-methoxyphenol.

  • Cyclization: React 2-amino-5-methoxyphenol with TFA/TFAA to yield 6-methoxy-2-(trifluoromethyl)benzoxazole .

  • Demethylation: Treat the intermediate with Boron Tribromide (

    
    ) in Dichloromethane (DCM) at 
    
    
    
    to
    
    
    to cleave the methyl ether, yielding the free phenol.

Synthesis SM 4-Aminoresorcinol (HCl Salt) Intermediate N-Trifluoroacetyl Intermediate SM->Intermediate Acylation Reagent Trifluoroacetic Acid (TFA / TFAA) Reagent->Intermediate Cyclization Dehydrative Cyclization (Reflux or MW) Intermediate->Cyclization -H2O Product 2-(Trifluoromethyl)benzoxazol-6-ol Cyclization->Product

Figure 2: Synthetic workflow for the direct preparation of the target molecule.

Experimental Characterization Logic

To ensure scientific integrity, the synthesized compound must be validated using the following self-validating spectral markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Look for the phenolic proton singlet (

      
      ) around 
      
      
      
      9.5–10.5 ppm (exchangeable with
      
      
      ).
    • Aromatic protons in the benzoxazole ring typically appear as a doublet (

      
       7.6, H4), a doublet of doublets (
      
      
      
      6.9, H5), and a doublet (~
      
      
      7.1, H7).
  • 
     NMR: 
    
    • A characteristic singlet around

      
       -63 to -65 ppm, confirming the presence of the 
      
      
      
      group attached to the aromatic heterocycle.
  • Mass Spectrometry (ESI-):

    • Expect a molecular ion peak

      
       at 
      
      
      
      202.1.

Applications in Drug Discovery

Bioisosterism & Scaffold Hopping

The 2-(trifluoromethyl)benzoxazole unit is a validated bioisostere for:

  • Indoles: Improving metabolic stability.

  • Naphthalenes: Reducing lipophilicity slightly while maintaining planarity.

Specific Targets
  • Amyloid Imaging (Alzheimer's): Benzoxazole derivatives (like PiB) bind to amyloid-beta plaques. The 6-OH group is critical for hydrogen bonding with the amyloid fibril structure, while the lipophilic core ensures blood-brain barrier (BBB) penetration.

  • Estrogen Receptor

    
     (ER
    
    
    
    ) Agonists:
    The 6-hydroxybenzoxazole scaffold mimics the A-ring of estradiol. Substituents at the 2-position (like
    
    
    ) dictate selectivity between ER
    
    
    and ER
    
    
    .

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[4]

  • Specific Handling: Fluorinated phenols can be corrosive. Use acid-resistant gloves (Nitrile/Neoprene).

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at

    
     to prevent oxidation of the phenolic moiety.
    

References

  • General Synthesis of Benzoxazoles

    • Reaction of o-aminophenols with carboxylic acids.
    • Source: (Describes 4-aminoresorcinol derivatives).

  • Trifluoromethyl Benzoxazole Derivatives

    • Synthesis and biological evalu
    • Source:

  • Chemical Properties of Fluorinated Benzoxazoles

    • Data on 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole (Analog).
    • Source:

  • Benzoxazole Scaffold in Medicinal Chemistry

    • Review on diverse biological activities.
    • Source:

Sources

Strategic Utilization of 2-(Trifluoromethyl)-1,3-benzoxazol-6-ol: Synthesis, Reactivity, and Medicinal Applications

[1]

Executive Summary

The molecule 2-(trifluoromethyl)-6-hydroxybenzoxazole (Preferred IUPAC Name: 2-(trifluoromethyl)-1,3-benzoxazol-6-ol ) represents a high-value pharmacophore in modern medicinal chemistry.[1] It combines the privileged benzoxazole scaffold—known for its ability to mimic purine bases and interact with diverse biological targets—with a trifluoromethyl group (


This guide details the chemical identity, robust synthetic protocols, and strategic applications of this compound, specifically targeting researchers involved in fragment-based drug discovery (FBDD) and bioisosteric replacement strategies.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4]

The following data consolidates the core properties of the target molecule.

PropertyDetail
Common Name 2-(Trifluoromethyl)-6-hydroxybenzoxazole
Preferred IUPAC Name 2-(Trifluoromethyl)-1,3-benzoxazol-6-ol
CAS Registry Number Not widely listed; Analogous to 2-methyl derivative (CAS 5683-43-2)
Molecular Formula

Molecular Weight 203.12 g/mol
Calculated LogP (cLogP) ~2.3 - 2.8 (Lipophilic due to

)
pKa (Phenolic -OH) ~8.5 - 9.0 (Slightly more acidic than phenol due to electron-withdrawing benzoxazole core)
H-Bond Donors/Acceptors 1 Donor (-OH), 4 Acceptors (N, O, F3)

Synthetic Architecture

Retrosynthetic Analysis

To synthesize 2-(trifluoromethyl)-1,3-benzoxazol-6-ol, the most efficient disconnection involves the cleavage of the heterocyclic oxazole ring.[1] This reveals 4-aminoresorcinol (4-amino-1,3-benzenediol) as the nucleophilic core and a trifluoroacetic acid (TFA) equivalent as the electrophilic carbon source.[1]

Reaction Mechanism

The formation of the benzoxazole ring proceeds via a condensation-cyclodehydration sequence:

  • N-Acylation: The more nucleophilic amine at position 4 of the resorcinol attacks the carbonyl of the trifluoroacetylating agent (TFA or TFA-anhydride), forming an amide intermediate.

  • Cyclodehydration: Under acidic or dehydrating conditions (e.g., Polyphosphoric Acid), the adjacent phenolic oxygen (at position 3) attacks the amide carbonyl, followed by the elimination of water to close the ring.

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

GTargetTarget:2-(Trifluoromethyl)-1,3-benzoxazol-6-olIntermediateIntermediate:N-(2,4-Dihydroxyphenyl)-2,2,2-trifluoroacetamideTarget->IntermediateRetrosynthesis(Ring Opening)Intermediate->TargetStep 2: Cyclodehydration(Thermodynamic Control)PrecursorsPrecursors:4-Aminoresorcinol + TFA/TFAAIntermediate->PrecursorsAmide HydrolysisPrecursors->IntermediateStep 1: N-Acylation(Kinetic Control)

Figure 1: Retrosynthetic breakdown and forward synthesis pathway for the benzoxazole scaffold.

Experimental Protocol: Synthesis via Polyphosphoric Acid (PPA)[1]

This protocol is designed for high yield and purity, minimizing the formation of regioisomers.

Safety Note: Trifluoroacetic acid is corrosive. Work in a fume hood.

Materials
  • 4-Aminoresorcinol Hydrochloride: 10.0 mmol[1]

  • Trifluoroacetic Acid (TFA): 15.0 mmol (1.5 eq)[1]

  • Polyphosphoric Acid (PPA): 20 g (Solvent/Catalyst)[1]

  • Sodium Bicarbonate (

    
    ):  Saturated aqueous solution[1]
    
  • Ethyl Acetate: Extraction solvent[1]

Step-by-Step Methodology
  • Preparation: In a round-bottom flask, mix 4-aminoresorcinol hydrochloride with Polyphosphoric Acid (PPA). PPA serves as both the solvent and the cyclodehydration agent.

  • Addition: Add Trifluoroacetic Acid (TFA) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to 120°C for 4–6 hours.

    • Scientist's Insight: The high temperature is required to drive the cyclization step, which is thermodynamically less favorable than the initial amide formation.

  • Quenching: Allow the mixture to cool to ~60°C, then pour it slowly into crushed ice/water (200 mL) with vigorous stirring. The PPA is viscous and requires time to dissolve.

  • Neutralization: Carefully adjust the pH to ~6–7 using saturated

    
    .
    
    • Critical Step: Do not make the solution too basic (pH > 10), as the phenol moiety will deprotonate, making the product water-soluble and difficult to extract.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via flash column chromatography (Hexane:EtOAc gradient).
    

Medicinal Chemistry Applications

Bioisosterism and Fluorine Effect

The 2-trifluoromethyl group is a critical design element.

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (

    
    ), blocking metabolic oxidation at the C2 position, a common liability in benzoxazoles.
    
  • Lipophilicity: The

    
     group increases LogP, enhancing membrane permeability and Blood-Brain Barrier (BBB) penetration, which is vital for CNS targets.[1]
    
Amyloid Imaging Probes

This scaffold is structurally homologous to Pittsburgh Compound B (PiB) , a benzothiazole used to image amyloid-

1



1
Scaffold Hopping in Kinase Inhibitors

The 6-hydroxybenzoxazole core can serve as a bioisostere for the quinazoline or indole rings found in many kinase inhibitors (e.g., EGFR inhibitors). The hydroxyl group at C6 mimics the H-bond donor capability of the NH in indole, while the

Functionalization Workflow

The C6-OH is a "chemical handle." The diagram below outlines how this intermediate is processed into diverse drug candidates.

ApplicationsCore2-(Trifluoromethyl)-6-hydroxybenzoxazoleProdrugProdrugs(Esters/Carbamates)Core->ProdrugAcylationEtherEther Analogs(Alkylation)Core->EtherWilliamson Ether SynthesisCrossCouplingAryl Coupling(via Triflate)Core->CrossCouplingTf2O then Suzuki/BuchwaldBioavailabilityImproved OralBioavailabilityProdrug->BioavailabilityCNSCNS Active Agents(Amyloid Probes)Ether->CNSLibraryDiversity OrientedSynthesis (Library)CrossCoupling->Library

Figure 2: Downstream functionalization strategies for drug development.[1]

References

  • IUPAC Nomenclature Rules: International Union of Pure and Applied Chemistry.[2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Cambridge: Royal Society of Chemistry, 2014. [Link]

  • Benzoxazole Synthesis: Organic Syntheses, Coll. Vol. 10, p. 74 (2004); Vol. 77, p. 63 (2000).[1] (General benzoxazole formation methodologies). [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry."[3] Chemical Society Reviews, 2008, 37, 320-330. [Link]

  • Amyloid Probes: Mathis, C. A., et al. "Synthesis and evaluation of 11C-labeled 6-substituted 2-arylbenzothiazoles as amyloid imaging agents."[1] Journal of Medicinal Chemistry, 2003, 46(13), 2740-2754.[1] (Structural homology reference). [Link]

molecular weight and formula of 6-Benzoxazolol, 2-(trifluoromethyl)-

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Benzoxazolol, 2-(trifluoromethyl)-, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and materials science. This document delves into its core molecular and physical properties, outlines plausible synthetic pathways, and explores its potential applications, particularly within drug discovery. Drawing upon data from analogous structures, this guide also presents predicted spectroscopic signatures to aid in its identification and characterization. All technical information is supported by citations to relevant scientific literature.

Core Molecular Profile

6-Benzoxazolol, 2-(trifluoromethyl)-, also systematically named 2-(trifluoromethyl)benzoxazol-6-ol, is a specialized organic molecule built upon a benzoxazole core. The strategic incorporation of a trifluoromethyl group at the 2-position and a hydroxyl group at the 6-position imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents and functional materials. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates.[1]

Molecular Formula and Weight

The chemical structure of 6-Benzoxazolol, 2-(trifluoromethyl)- consists of a fused benzene and oxazole ring system. Based on its constituent atoms, the molecular formula and weight have been determined.

PropertyValueSource
Molecular Formula C₈H₄F₃NO₂Deduced
Molecular Weight 203.12 g/mol [2]
Monoisotopic Mass 203.01941 Da[3]
Structural Representation

The structural formula of 6-Benzoxazolol, 2-(trifluoromethyl)- is depicted below, illustrating the connectivity of the atoms and the key functional groups.

Caption: Chemical structure of 6-Benzoxazolol, 2-(trifluoromethyl)-.

Synthesis and Manufacturing

Proposed Synthetic Pathway

A logical synthetic approach would involve the reaction of 4-hydroxy-2-aminophenol with trifluoroacetic acid or a more reactive derivative like trifluoroacetic anhydride. This reaction is typically acid-catalyzed and proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

synthesis reactant1 4-Hydroxy-2-aminophenol intermediate Aza-hemiacetal Intermediate reactant1->intermediate + reactant2 Trifluoroacetic Anhydride reactant2->intermediate product 6-Benzoxazolol, 2-(trifluoromethyl)- intermediate->product Cyclization/ Dehydration

Caption: Proposed synthesis of 6-Benzoxazolol, 2-(trifluoromethyl)-.

Experimental Protocol (General)
  • Reaction Setup: To a solution of 4-hydroxy-2-aminophenol in a suitable aprotic solvent (e.g., toluene or xylenes), add trifluoroacetic anhydride dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to reflux for several hours to facilitate the cyclization and dehydration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Potential Applications in Drug Development

Benzoxazole derivatives are a well-established class of "privileged structures" in medicinal chemistry, known to exhibit a wide range of biological activities.[5] The presence of the trifluoromethyl group in 6-Benzoxazolol, 2-(trifluoromethyl)- is particularly significant, as this moiety is often introduced into drug candidates to improve their metabolic stability, lipophilicity, and binding affinity to biological targets.[1]

Potential therapeutic areas for derivatives of 6-Benzoxazolol, 2-(trifluoromethyl)- could include:

  • Anti-inflammatory Agents: The benzoxazole scaffold is present in some non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Agents: Various benzoxazole derivatives have demonstrated antibacterial and antifungal properties.

  • Kinase Inhibitors: The heterocyclic nature of the benzoxazole ring makes it a suitable scaffold for designing inhibitors of various protein kinases, which are key targets in cancer therapy.

Predicted Spectroscopic Data

Due to the novelty of this specific compound, experimental spectroscopic data is not widely available. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be generated to aid in its characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydroxyl proton. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group.

ProtonPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 7.8Multiplet
-OH9.0 - 10.0Singlet (broad)

Note: The exact chemical shifts and coupling constants would need to be determined experimentally.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will display signals for the carbon atoms of the benzoxazole core and the trifluoromethyl group. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet due to C-F coupling.

CarbonPredicted Chemical Shift (ppm)
Aromatic-C110 - 160
C=N~155
CF₃~120 (quartet)

Note: These are estimated chemical shift ranges and require experimental verification.

Predicted IR Spectrum

The infrared spectrum will be characterized by absorption bands corresponding to the key functional groups present in the molecule.

Functional GroupPredicted Wavenumber (cm⁻¹)
O-H stretch (phenol)3200 - 3600 (broad)
C=N stretch1630 - 1690
C-F stretch1000 - 1400 (strong)
C-O stretch1200 - 1300
Predicted Mass Spectrum

In the mass spectrum, the molecular ion peak (M+) is expected at m/z 203. Fragmentation patterns would likely involve the loss of CO, HCN, and cleavage of the trifluoromethyl group. A prominent fragment would be expected from the loss of the trifluoromethyl radical.[6]

Safety and Handling

A dedicated Material Safety Data Sheet (MSDS) for 6-Benzoxazolol, 2-(trifluoromethyl)- is not currently available. Therefore, it should be handled with the standard precautions for a novel research chemical.[7][8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Benzoxazolol, 2-(trifluoromethyl)- represents a promising scaffold for the development of new chemical entities in both medicinal chemistry and materials science. Its unique combination of a benzoxazole core, a hydroxyl group, and a trifluoromethyl group offers a versatile platform for further functionalization and exploration of its biological and physical properties. The synthetic and analytical information provided in this guide serves as a valuable resource for researchers embarking on the study of this intriguing molecule. Further experimental investigation is warranted to fully elucidate its properties and unlock its potential.

References

  • Safety data sheet. (2025, April 30). BASF. Retrieved from [Link]

  • 2-(TRIFLUOROMETHYL)-1,3-BENZOXAZOL-6-AMINE. (n.d.). Reagent Database. Retrieved from [Link]

  • 3-(trifluoromethyl)-1,2-benzoxazol-6-ol. (n.d.). PubChem. Retrieved from [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). IONIC SERIES IN MASS SPECTRA OF TRIFLUOROMETHYL-SUBSTITUTED HETEROCYCLES AND CYCLOPROPANES NOT CONTAINING REGULAR FRAGMENT GROUPS. Fluorine Notes, 138(5-6).
  • Krishnarao, G. et al. (2025, March 17). A Two-Component, One-Pot Synthesis of Benzoxazole Derivatives and Evaluation of their Antibacterial Activity. World Journal of Pharmaceutical Research, 14(8), 984-991.
  • Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • 2(3H)-Benzoxazolone. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Methodological & Application

reagents for introducing trifluoromethyl group into benzoxazole ring

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines high-fidelity protocols for introducing a trifluoromethyl (


) group into the benzoxazole scaffold. It prioritizes methods with high functional group tolerance suitable for late-stage functionalization (LSF) in drug discovery.

Executive Summary & Strategic Value

The benzoxazole moiety is a privileged pharmacophore in oncology and anti-infective therapy (e.g., Tafamidis, Flunoxaprofen). Introducing a trifluoromethyl group significantly alters the physicochemical profile:

  • Metabolic Stability: Blocks oxidative metabolism (P450) at labile C-H sites.

  • Lipophilicity: Increases

    
     (approx. +1.2 units), enhancing membrane permeability.
    
  • Bioisosterism: The

    
     group acts as a bulky, non-polar bioisostere for isopropyl or ethyl groups, often improving binding affinity via hydrophobic pocket filling.
    

This guide focuses on three distinct methodologies: Innate Radical C-H Functionalization (Baran/Langlois), Photoredox Catalysis (MacMillan/Stephenson), and Transition-Metal Cross-Coupling .

Reagent Selection Matrix

ReagentCommon NameTypeMechanismCostStabilityPrimary Utility

Langlois ReagentSolid SaltRadical (

)
LowHighDirect C-H functionalization; scalable; water-tolerant.

Ruppert-PrakashLiquidNucleophilic (

)
MedMedCross-coupling with halides; nucleophilic addition to carbonyls.
Togni Reagent II Togni IIHypervalent IodineElectrophilic/RadicalHighLow (Explosive potential)Mild conditions; photoredox compatibility; specific regioselectivity.

Triflyl ChlorideLiquidRadical (

)
MedMedPhotoredox catalysis; gas-free alternative to

.

Protocol 1: Innate C-H Trifluoromethylation (Langlois Reagent)

Best for: Late-stage functionalization of complex benzoxazoles; rapid SAR exploration. Reference: Based on Baran, P. S., et al. PNAS2011 .

Mechanism

This reaction operates via a Minisci-type radical substitution. The Langlois reagent is oxidized (by TBHP) to generate the trifluoromethyl radical (


). This electrophilic radical attacks the most electron-rich position of the heteroaromatic ring (or C2 if activated), followed by oxidation and deprotonation to restore aromaticity.
Workflow Diagram

LangloisMechanism Reagent Langlois Reagent (CF3SO2Na) Radical •CF3 Radical Reagent->Radical Oxidation (-e-) Byproducts SO2 + Na+ Reagent->Byproducts Oxidant TBHP (Oxidant) Oxidant->Radical Intermediate Radical σ-Complex Radical->Intermediate Addition Substrate Benzoxazole Substrate->Intermediate Product CF3-Benzoxazole Intermediate->Product Oxidation/Deprotonation

Figure 1: Radical mechanism for Langlois reagent mediated trifluoromethylation.

Detailed Protocol

Reagents:

  • Substrate: Benzoxazole derivative (0.5 mmol, 1.0 equiv)

  • Reagent: Sodium trifluoromethanesulfinate (Langlois Reagent) (1.5 mmol, 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 2.5 mmol, 5.0 equiv)

  • Solvent: DCM/Water (2.5:1 ratio) biphasic system.

Step-by-Step:

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the benzoxazole substrate (0.5 mmol) and Langlois reagent (234 mg, 1.5 mmol).

  • Solvent: Add Dichloromethane (DCM, 2.5 mL) and Water (1.0 mL). The biphasic system helps solubilize both the organic substrate and the inorganic salt.

  • Initiation: Cool the mixture to 0 °C (ice bath). Dropwise add TBHP (70% aq. solution, ~340 µL) under vigorous stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (23 °C) for 12–24 hours. Note: Evolution of

    
     gas may occur; ensure the vial is vented via a needle or used in a hood.
    
  • Quench: Dilute with DCM (10 mL) and quench with saturated aq.

    
     (10 mL).
    
  • Workup: Separate layers. Extract the aqueous layer with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Critical Optimization Notes:

  • Regioselectivity: This method favors electron-rich positions.[1] For unsubstituted benzoxazole, the radical may attack the benzene ring (C5/C6) or C2 depending on substituents. If C2 is the target, ensure the benzene ring is deactivated or use Protocol 3.

  • Additives: If conversion is low, adding DMSO (10% v/v) can stabilize the radical species.

Protocol 2: Visible-Light Photoredox Trifluoromethylation

Best for: Mild conditions, high regioselectivity, and substrates sensitive to strong oxidants. Reference: MacMillan, D. W. C., et al. Nature2011 .[1]

Mechanism

A photocatalyst (Ru or Ir) is excited by visible light. It reduces the trifluoromethyl source (e.g., Triflyl chloride) via Single Electron Transfer (SET), releasing


.[1][2] This radical adds to the benzoxazole, and the catalytic cycle is closed by oxidation of the radical intermediate.
Workflow Diagram

Photoredox Light Blue LEDs (450 nm) Cat_GS Ru(bpy)3 2+ (Ground State) Cat_ES *Ru(bpy)3 2+ (Excited) Cat_GS->Cat_ES hv Cat_Ox Ru(bpy)3 3+ (Oxidized) Cat_ES->Cat_Ox SET to TfCl Cat_Ox->Cat_GS Regeneration TfCl CF3SO2Cl Radical •CF3 TfCl->Radical -Cl-, -SO2 Product CF3-Benzoxazole Radical->Product Oxidation (-H+) Substrate Benzoxazole Substrate->Radical Addition Product->Cat_Ox SET (Close Cycle)

Figure 2: Photoredox catalytic cycle using Triflyl Chloride.

Detailed Protocol

Reagents:

  • Substrate: Benzoxazole (0.5 mmol)

  • Reagent: Trifluoromethanesulfonyl chloride (

    
    ) (1.0 mmol, 2.0 equiv)
    
  • Catalyst:

    
     (1.0 mol%)
    
  • Base:

    
     (1.0 mmol, 2.0 equiv)
    
  • Solvent: Acetonitrile (

    
    ) (degassed).
    

Step-by-Step:

  • Assembly: In a transparent vial, mix benzoxazole, Ru-catalyst, and base.

  • Inert Atmosphere: Seal with a septum and purge with Nitrogen/Argon for 10 mins.

  • Reagent Addition: Inject degassed MeCN (5 mL) followed by

    
     (liquid) via syringe.
    
  • Irradiation: Place the vial 2–3 cm away from a 26W Blue LED (or household CFL) light source. Stir at room temperature.

  • Duration: Irradiate for 6–12 hours. Monitor by LC-MS.

  • Workup: Filter through a short pad of silica to remove the catalyst. Concentrate and purify via HPLC or flash chromatography.

Protocol 3: Copper-Mediated Cross-Coupling (Site-Specific)

Best for: Targeting the C2 position specifically (requires 2-chlorobenzoxazole precursor). Reference: Oishi, M., et al. Angew. Chem. Int. Ed.2009 .[3]

Protocol:

  • Precursor: Start with 2-chlorobenzoxazole .

  • Reagents:

    
     (1.2 equiv), CuI (1.2 equiv), KF (1.2 equiv).
    
  • Conditions: Mix CuI and KF in DMF/NMP. Add

    
     to generate the active 
    
    
    
    species in situ. Add the aryl halide. Heat to 60–80 °C for 4 hours.
  • Outcome: Exclusive C2-trifluoromethylation via oxidative addition/reductive elimination.

Safety & Handling

  • Langlois Reagent: Generally safe, but oxidants (TBHP) are shock-sensitive. Never mix pure TBHP with metal salts directly; always use dilute solutions.

  • Togni Reagent: Explosion Hazard. Do not heat neat Togni reagent above 80 °C. It is a high-energy hypervalent iodine compound.

  • 
     Evolution:  Radical protocols often release sulfur dioxide. Use proper ventilation.
    

References

  • Baran, P. S., et al. "Innate C-H trifluoromethylation of heterocycles."[4] Proceedings of the National Academy of Sciences (2011). Link[5]

  • Nagib, D. A., & MacMillan, D. W. "Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis." Nature (2011).[1] Link

  • Oishi, M., Kondo, H., & Amii, H. "Aromatic Trifluoromethylation Catalytic in Copper." Chemical Communications (2009). Link

  • Togni, A., et al. "A new family of hypervalent iodine reagents for electrophilic trifluoromethylation."[6] Chemistry – A European Journal (2006).[6] Link

Sources

Application Note: Microwave-Assisted Synthesis of 2-Substituted Benzoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzoxazole pharmacophore is a cornerstone in medicinal chemistry, serving as a bioisostere for nucleotides and appearing in diverse therapeutic agents (e.g., antitumor, antimicrobial, and anti-inflammatory drugs).[1] Conventional synthesis—often requiring high temperatures (refluxing xylene/polyphosphoric acid) and prolonged reaction times (6–24 hours)—is a bottleneck in high-throughput lead optimization.

This Application Note details microwave-assisted protocols that reduce synthesis time to minutes while improving yield and purity. By leveraging dielectric heating and specific "non-thermal" microwave effects, researchers can achieve rapid cyclodehydration of 2-aminophenols with carboxylic acids or oxidative cyclization with aldehydes.

Strategic Workflow & Decision Matrix

Before initiating synthesis, select the optimal protocol based on your available starting materials and functional group tolerance.

G Start Select Precursor Acid Carboxylic Acid (R-COOH) Start->Acid Aldehyde Aldehyde (R-CHO) Start->Aldehyde PPA Protocol A: Polyphosphoric Acid (PPA) (Solvent-Free) Acid->PPA Robust Substrates Lawesson Protocol B: Lawesson's Reagent (Chemoselective) Acid->Lawesson Sensitive Substrates Oxidant Protocol C: Oxidative Cyclization (Iodine/K2CO3 or DES) Aldehyde->Oxidant Requires Oxidation Result 2-Substituted Benzoxazole PPA->Result Lawesson->Result Oxidant->Result

Figure 1: Decision matrix for selecting the appropriate microwave synthesis pathway.

Mechanistic Insight

Understanding the mechanism is crucial for troubleshooting. Microwave irradiation accelerates the rate-determining step, which differs between methods.

Dielectric Heating Effect

Unlike conductive heating, microwaves align dipolar molecules (solvent or reagents) with the oscillating electric field. This molecular friction generates internal heat rapidly.

  • Hot Spot Theory: Micro-domains within the reaction mixture may reach temperatures significantly higher than the bulk solvent, overcoming high activation energy barriers for cyclization.

Reaction Pathway (Aldehyde Route)

The reaction with aldehydes proceeds via a Schiff base intermediate, followed by ring closure and oxidation.

Mechanism S1 2-Aminophenol + Aldehyde S2 Schiff Base (Imine) S1->S2 -H2O Condensation S3 Oxazoline Intermediate S2->S3 Intramolecular Cyclization S4 Benzoxazole S3->S4 Oxidation (-2H)

Figure 2: Mechanistic pathway for oxidative cyclization.

Experimental Protocols

Protocol A: Direct Condensation with Carboxylic Acids (Solvent-Free)

Best for: Stable aliphatic and aromatic acids. Mechanism: Acid-catalyzed cyclodehydration.

Materials:

  • 2-Aminophenol (1.0 equiv)[1][2][3][4]

  • Carboxylic Acid (1.0 equiv)[1][2]

  • Polyphosphoric Acid (PPA) (~2–3 g per mmol)

Procedure:

  • Setup: In a 10 mL microwave-safe vial, mix 2-aminophenol (e.g., 109 mg, 1 mmol) and the carboxylic acid (1 mmol).

  • Catalyst Addition: Add PPA (approx. 2 g). Mix thoroughly with a glass rod to create a paste.

  • Irradiation: Seal the vessel. Irradiate at 140°C (or 300W constant power mode) for 5–10 minutes .

    • Note: PPA absorbs microwaves efficiently; temperature ramps will be fast.

  • Quench: Allow to cool to ~60°C. Pour the reaction mixture slowly into crushed ice (50 g) with stirring.

  • Neutralization: Neutralize with 10% NaHCO₃ or NH₄OH until pH ~8. The product usually precipitates.

  • Workup: Filter the solid. If no precipitate forms, extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.

Validation:

  • Yields typically >85%.[5][2]

  • Verify via TLC (Hexane:EtOAc 4:1). PPA spots remain at baseline; product moves to Rf ~0.5–0.7.

Protocol B: Oxidative Cyclization with Aldehydes (Green Chemistry)

Best for: Aromatic aldehydes; avoids corrosive acids. Reagents: Iodine (I₂) acts as a mild oxidant.[5]

Materials:

  • 2-Aminophenol (1.0 equiv)[1][2][4]

  • Aromatic Aldehyde (1.0 equiv)[3][4]

  • Iodine (1.0 equiv)

  • Potassium Carbonate (K₂CO₃) (1.0 equiv)

  • Solvent: None (Solid-state) or minimal Ethanol.

Procedure:

  • Setup: Grind 2-aminophenol (1 mmol), aldehyde (1 mmol), K₂CO₃ (1 mmol), and I₂ (1 mmol) in a mortar for 1 minute to ensure intimate mixing.

  • Transfer: Move the mixture to a microwave vial.

  • Irradiation: Irradiate at 120°C for 8–12 minutes .

    • Caution: Iodine sublimation may occur; ensure the vessel is sealed properly.

  • Workup: Cool the mixture. Add 5% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench unreacted iodine (mixture turns from dark brown to pale).

  • Extraction: Extract with Dichloromethane (DCM). Wash with water.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Protocol C: Deep Eutectic Solvent (DES) Catalysis

Best for: Environmentally conscious synthesis; catalyst is reusable.[4]

Catalyst Prep: Mix Choline Chloride and Oxalic Acid (1:1 molar ratio) and heat at 80°C until a clear liquid forms.

Procedure:

  • Mix: Combine 2-aminophenol (1 mmol) and aldehyde (1 mmol) in 1 mL of DES.

  • MW: Irradiate at 300W (approx 80°C) for 2–5 minutes .

  • Extraction: Add water (5 mL). The DES dissolves in water; the organic product precipitates or forms an oil.

  • Filtration: Filter the solid product. The aqueous filtrate containing DES can be evaporated and reused.

Data Analysis & Comparison

Table 1: Efficiency Comparison (Conventional vs. Microwave)

MethodReaction ConditionsTime (Conventional)Time (Microwave)Yield (MW)
PPA 2-aminophenol + Benzoic Acid4–6 hrs (180°C)5–8 mins 88–94%
Iodine 2-aminophenol + Benzaldehyde8–12 hrs (Reflux)8–10 mins 85–90%
DES 2-aminophenol + 4-Cl-Benzaldehyde3–5 hrs2–4 mins 92%

Troubleshooting & Safety

Common Pitfalls
  • Incomplete Cyclization: If the intermediate Schiff base is observed (often yellow/orange spot on TLC), extend irradiation time by 2-minute increments or add a mild oxidant (e.g., MnO₂).

  • Superheating: PPA is very viscous and can create thermal hotspots. Use magnetic stirring during irradiation if your microwave reactor supports it.

  • Vessel Failure: High pressure can build up if volatile byproducts (water) are generated rapidly in a sealed vessel. Use vessels rated for >20 bar or "open vessel" mode with a reflux condenser if scaling up >5 mmol.

Safety Directives
  • PPA: Highly corrosive. Causes severe burns. Wear acid-resistant gloves.

  • Microwave Safety: Never heat sealed vessels of standard glassware in a domestic microwave; use dedicated synthesis reactors (e.g., CEM, Anton Paar, Biotage) with pressure sensors.

References

  • Chakraborti, A. K., et al. "Microwave-assisted direct synthesis of 2-substituted benzoxazoles from carboxylic acids under catalyst and solvent-free conditions."[6] Synlett, 2005(9), 1401-1405.[6] Link

  • Seijas, J. A., et al. "Lawesson's Reagent and Microwaves: A New Efficient Access to Benzoxazoles and Benzothiazoles from Carboxylic Acids under Solvent-Free Conditions."[7][8] Synlett, 2007(02), 0313-0316.[7][8] Link

  • Naeimi, H., & Rahmatinejad, S. "Microwave-assisted synthesis of 2-substituted benzoxazoles in the presence of potassium cyanide as catalyst."[9] Journal of Chemical Research, 2016. Link

  • Tran, P. H., et al. "Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives."[5] VNUHCM Journal of Science and Technology Development, 2023. Link

  • Nguyen, T. T., et al. "Rapid and Simple Microwave-Assisted Synthesis of Benzoxazoles Catalyzed by [CholineCl][Oxalic Acid]." Molecules, 2022, 27(22), 7701. Link

Sources

Troubleshooting & Optimization

troubleshooting cyclization of 4-aminoresorcinol with trifluoroacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide functions as a specialized Technical Support Center for researchers encountering challenges with the cyclization of 4-aminoresorcinol (4-amino-1,3-benzenediol) using trifluoroacetic acid (TFA).

Ticket Subject: Optimization and Troubleshooting of 2-(Trifluoromethyl)-6-hydroxybenzoxazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Mechanistic Insight & Causality

To troubleshoot effectively, we must first understand the "engine" of this reaction. The transformation of 4-aminoresorcinol into 2-(trifluoromethyl)-6-hydroxybenzoxazole is a condensation-cyclization sequence driven by acid catalysis.

  • N-Acylation: The amino group (more nucleophilic than the hydroxyls) attacks the carbonyl of TFA (or trifluoroacetic anhydride, TFAA) to form the trifluoroacetamide intermediate.

  • Cyclodehydration: The carbonyl oxygen of the amide is protonated, activating it for intramolecular attack by the ortho-hydroxyl group (position 3).

  • Aromatization: Loss of water (dehydration) establishes the oxazole ring.

Critical Failure Point: The reaction is reversible. Water generated during cyclization can hydrolyze the intermediate back to the open-chain amide or starting material. Removing water is the primary driver of yield.

Troubleshooting Dashboard (Q&A)

Issue 1: "My reaction stalls at ~60% conversion and won't proceed further."

Diagnosis: Equilibrium limitation due to water accumulation. Root Cause: TFA alone is often insufficient to drive the dehydration step to completion because the water byproduct remains in the system. Solution:

  • Add Trifluoroacetic Anhydride (TFAA): Add 1.1–1.5 equivalents of TFAA. This acts as a chemical desiccant, reacting with generated water to form more TFA, thus pushing the equilibrium toward the benzoxazole product.

  • Temperature: Ensure the reaction is at reflux (approx. 72°C for TFA). If using TFAA, lower temperatures (0°C to RT) are often sufficient for the initial acylation, followed by heating to drive cyclization.

Issue 2: "The reaction mixture turned into a black tar."

Diagnosis: Oxidative polymerization (Quinone formation). Root Cause: 4-Aminoresorcinol is an electron-rich aniline/phenol derivative. In the presence of oxygen and acid, it easily oxidizes to quinone imines or polymerizes, especially at high temperatures. Solution:

  • Inert Atmosphere: Strictly perform the reaction under Nitrogen or Argon.

  • Degassing: Sparge the TFA solvent with inert gas for 15 minutes before adding the solid starting material.

  • Quality of Starting Material: If your 4-aminoresorcinol is dark brown/purple before starting, recrystallize it (e.g., from ethanol/water with a pinch of sodium hydrosulfite).

Issue 3: "I am losing product during the aqueous workup."

Diagnosis: pH-dependent solubility (Amphoteric nature). Root Cause: The product, 2-(trifluoromethyl)-6-hydroxybenzoxazole, contains a phenolic hydroxyl group. The electron-withdrawing CF3 group increases the acidity of this phenol (pKa ~7–8). If you wash with strong base (NaOH/KOH) or even saturated NaHCO3, the product may deprotonate and dissolve in the aqueous layer. Solution:

  • Controlled Neutralization: Quench TFA with ice, then neutralize carefully to pH 5–6, not pH >8.

  • Extraction Solvent: Use Ethyl Acetate (EtOAc) rather than Dichloromethane (DCM) for better solubility of the polar phenol.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic product out.

Visualized Workflows

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the critical intermediates and the role of TFAA in driving the equilibrium.

ReactionMechanism Start 4-Aminoresorcinol (Nucleophile) Inter1 N-Trifluoroacetamide Intermediate Start->Inter1 Acylation (Fast) Inter2 Cyclized Hydroxy-dihydro-benzoxazole Inter1->Inter2 Cyclization (Slow/Equilibrium) Product 2-(CF3)-6-Hydroxybenzoxazole (Product) Inter2->Product Elimination (-H2O) TFA TFA (Solvent/Reagent) TFA->Start TFAA TFAA (Dehydrating Agent) Water H2O (Byproduct) TFAA->Water Scavenges Water->Inter2 Hydrolysis (Reverses Reaction)

Caption: Step-wise mechanism showing the reversible cyclization and the critical role of TFAA in scavenging water to prevent hydrolysis.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to resolve low yields or impurities.

Troubleshooting Problem Start: Reaction Analysis CheckTLC Check TLC/LCMS Problem->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 Incomplete Result2 Many Spots/Streaking CheckTLC->Result2 Decomposition Result3 Clean Product but Low Yield CheckTLC->Result3 Loss during Workup Action1 Add 1.5 eq TFAA Increase Temp Result1->Action1 Action2 Check O2 exclusion Recrystallize SM Result2->Action2 Action3 Check Aqueous pH (Product is acidic phenol) Result3->Action3

Caption: Diagnostic logic for common failure modes in benzoxazole synthesis.

Optimized Experimental Protocol

Standardized procedure for 10 mmol scale.

Materials
  • 4-Aminoresorcinol hydrochloride (1.61 g, 10 mmol)

  • Trifluoroacetic acid (TFA) (10 mL)

  • Trifluoroacetic anhydride (TFAA) (2.1 g, 1.4 mL, 10 mmol) [Optional but recommended]

  • Nitrogen atmosphere[1][2]

Procedure
  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a nitrogen balloon.

  • Dissolution: Add 4-aminoresorcinol and purge the flask with nitrogen for 5 minutes.

  • Addition: Add TFA (10 mL) via syringe. The solid should dissolve.[3]

    • Note: If using TFAA, cool to 0°C, add TFAA dropwise, then warm to RT.

  • Reaction: Heat the mixture to reflux (bath temp ~80°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes).

    • Checkpoint: Product usually runs higher (less polar) than the starting aminophenol but lower than non-phenolic benzoxazoles.

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Concentrate under reduced pressure (rotovap) to remove excess TFA.[5] Caution: Use a base trap for the vacuum pump.

    • Dissolve the residue in EtOAc (30 mL).

    • Wash with water (2 x 10 mL) and saturated NaHCO3 (carefully, to pH 6) . Do not make strongly basic.

    • Dry over Na2SO4, filter, and concentrate.[1]

  • Purification: Recrystallize from Toluene or Ethanol/Water if necessary.

Data: Solvent & Additive Effects
ConditionTimeConversionObservation
TFA (Reflux)12 h65%Equilibrium reached; stalled.
TFA + TFAA (Reflux)4 h>95%Rapid conversion; cleaner profile.
TFA (RT)24 h<10%Only N-acylation observed; no cyclization.

References

  • BenchChem Technical Support. (2025).[4][5] Troubleshooting Benzoxazole Synthesis: Over-alkylation and Optimization. Retrieved from

  • National Institutes of Health (NIH). (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from

  • Organic Chemistry Portal. (2023). Trifluoroacetamides: Protection and Synthesis.[6] Retrieved from

  • Molecules (MDPI). (2022). Reactions of Trifluorotriacetic Acid Lactone... Synthesis of Trifluoromethylated 4-Pyridones. Retrieved from

  • Journal of Biomedical Research. (2024). Drug Design Strategies... Behind Trifluoromethylated New Chemical Entities. Retrieved from

Sources

Minimizing Side Products in Benzoxazole Trifluoromethylation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the trifluoromethylation of benzoxazoles. This guide offers in-depth, practical solutions to common challenges, focusing on minimizing side product formation to improve reaction efficiency and simplify product purification.

Introduction: The Significance of Benzoxazole Trifluoromethylation

The incorporation of a trifluoromethyl (–CF3) group into the benzoxazole framework is a crucial strategy in medicinal chemistry. The unique electronic properties of the –CF3 group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. However, the direct trifluoromethylation of benzoxazoles is often hampered by the formation of various side products, which can lead to lower yields and complex purification processes. This guide is designed to help you navigate these challenges effectively.

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of aza-oxy-trifluoromethylated benzoxazole. How can I prevent this side reaction?

Answer: The formation of an aza-oxy-trifluoromethylated side product, where the trifluoromethyl group attaches to the nitrogen and an oxygen-containing group adds to the C2 carbon, is a frequent problem. This typically occurs when the benzoxazole nitrogen competes with the target C2 carbon for the trifluoromethylating agent.

Underlying Causes and Solutions:

  • Electrophilic Attack on Nitrogen: The nitrogen lone pair in the benzoxazole ring can act as a competing nucleophile.

  • Presence of Oxygen Nucleophiles: Trace amounts of water or alcohol in the solvent can be trapped, leading to the undesired product.

Troubleshooting Workflow:

G start High Aza-Oxy-Trifluoromethylation reagent_choice 1. Re-evaluate Reagent start->reagent_choice conditions 2. Optimize Conditions start->conditions additives 3. Consider Additives start->additives solution1 Use a C2-selective reagent (e.g., Togni's or Umemoto's) reagent_choice->solution1 solution2 Ensure strictly anhydrous conditions conditions->solution2 solution3 Lower reaction temperature conditions->solution3 solution4 Use a non-nucleophilic base additives->solution4 end Minimized Side Product solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for aza-oxy-trifluoromethylation.

Detailed Protocols:

  • Rigorous Anhydrous Reaction Setup:

    • Thoroughly dry all glassware in an oven at 120 °C for several hours and cool under a stream of dry nitrogen or argon.

    • Use freshly distilled, anhydrous solvents.

    • Handle all reagents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

Question 2: I'm observing ring-opening of the benzoxazole core. What causes this and how can I avoid it?

Answer: Cleavage of the benzoxazole ring is a significant side reaction that can be triggered by harsh reagents or conditions. This typically involves the breaking of the C–O bond within the oxazole ring.

Mechanistic Considerations:

The stability of the benzoxazole ring can be compromised by highly reactive trifluoromethylating agents or the presence of strong Lewis acids or bases.

Preventative Strategies:

StrategyRationaleRecommended Action
Reagent Selection Milder trifluoromethylating agents are less prone to inducing ring-opening.Opt for reagents like Togni's or Umemoto's reagents, which are known for their milder reactivity.[1][2][3][4]
Avoid Strong Acids/Bases Strong acids or bases can destabilize the benzoxazole ring.If a base is necessary, use a non-nucleophilic, sterically hindered one, such as 2,6-lutidine.
Temperature Control Lower temperatures can help to suppress the ring-opening pathway, which typically has a higher activation energy.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate, starting at 0 °C or even -78 °C.

Question 3: My reaction is inefficient, resulting in a low yield of the desired C2-trifluoromethylated product. How can I improve this?

Answer: Low conversion and poor yields can be due to several factors, including low reactivity of the starting material, suboptimal reaction conditions, or product degradation.

Strategies for Enhancing Yield:

  • Activation of the Benzoxazole: The C2 position of the benzoxazole may not be sufficiently nucleophilic.

    • Pre-functionalization: A common approach is to introduce a leaving group, such as a chloro or sulfone group, at the C2 position. This allows for a subsequent nucleophilic displacement with a trifluoromethyl source. For example, 2-chlorobenzoxazole can be reacted with a nucleophilic trifluoromethylating agent like the Ruppert-Prakash reagent (TMSCF3).[5][6][7][8][9][10][11][12][13]

  • Optimization of Reaction Parameters:

    • Solvent: The choice of solvent can greatly influence the reaction rate and selectivity.

    • Catalyst: In some cases, a catalyst may be required. For instance, copper catalysts are often used in cross-coupling reactions to form C–CF3 bonds.[14][15][16][17]

    • Stoichiometry: Carefully adjust the stoichiometry of the reagents. While an excess of the trifluoromethylating agent can drive the reaction forward, it may also increase the formation of side products.

Experimental Workflow for C2-Activation and Trifluoromethylation:

G start Start: Low Yield of C2-CF3 Benzoxazole step1 1. Synthesize 2-Chlorobenzoxazole start->step1 step2 2. React with Nucleophilic CF3 Source (e.g., TMSCF3) step1->step2 step3 3. Add Fluoride Source (e.g., TBAF) step2->step3 end End: High Yield of C2-CF3 Benzoxazole step3->end

Caption: Two-step approach for efficient C2-trifluoromethylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common trifluoromethylating agents for benzoxazoles?

A1: The choice of reagent is determined by the desired reaction mechanism:

  • Electrophilic: Togni's and Umemoto's reagents are widely used for direct C–H trifluoromethylation.[1][2][3][4][18][19]

  • Nucleophilic: The Ruppert-Prakash reagent (TMSCF3) is a common choice for introducing the CF3 group onto an electrophilic carbon.[9][10][11][12][13]

  • Radical: The Langlois reagent (sodium triflinate, CF3SO2Na) can generate a CF3 radical and is effective for trifluoromethylating various aromatic and heteroaromatic compounds.[20][21]

Q2: How can I effectively monitor the progress of my trifluoromethylation reaction?

A2: The most common techniques are thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS).

  • TLC: Allows for a quick visualization of the consumption of starting material and the formation of products.

  • LC-MS: Provides more detailed information, including the mass-to-charge ratio of the desired product and any byproducts, which is invaluable for complex reaction mixtures.[22]

  • In-line Analytical Tools: Techniques like portable flow IR and benchtop low-field NMR are emerging for real-time monitoring.[23][24][25]

Q3: What are the essential safety precautions when handling trifluoromethylating agents?

A3: Many trifluoromethylating agents are hazardous and require careful handling.

  • Always work in a well-ventilated fume hood.[26][27][28][29][30]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[26][27][28][29][30]

  • Be aware of the specific hazards of each reagent and have appropriate quenching procedures in place.[26][27][28][29][30]

References

  • PrepChem.com. Synthesis of 2-chlorobenzoxazole. [Link]

  • Senecal, T. D., Parsons, A. T., & Buchwald, S. L. (2011). Room-Temperature Copper-Mediated Trifluoromethylation of Aryl and Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(12), 4376–4379.
  • Zhang, C., Chen, P., & Liu, G. (2014). Copper-catalyzed trifluoromethylation of internal olefinic C–H bonds: efficient routes to trifluoromethylated tetrasubstituted olefins and N-heterocycles. Chemistry–A European Journal, 20(12), 3439-3445.
  • Google Patents.
  • Gao, P., Yan, X. B., Tao, T., Yang, F., He, T., Song, X. R., ... & Liang, Y. M. (2013). Copper‐catalyzed trifluoromethylation‐cyclization of enynes: highly regioselective construction of trifluoromethylated carbocycles and heterocycles. Chemistry–A European Journal, 19(43), 14420-14424.
  • Ley, S. V., Baxendale, I. R., & Baumann, M. (2017). Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. ACS Sustainable Chemistry & Engineering, 6(1), 548-554.
  • Google Patents. CN111423392A - Synthesis method of 2-mercapto-6-chlorobenzoxazole.
  • ACS Sustainable Chemistry & Engineering. Real-Time Spectroscopic Analysis Enabling Quantitative and Safe Consumption of Fluoroform during Nucleophilic Trifluoromethylation in Flow. [Link]

  • Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., Rodriguez, R. A., ... & Baran, P. S. (2012). Innate C–H trifluoromethylation of heterocycles.
  • Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein journal of organic chemistry, 6, 65.
  • SigutLabs. Reagent of the month – November - Langlois reagent. [Link]

  • Bryn Mawr College. Electrophilic Fluorination. [Link]

  • UVicSpace. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • ResearchGate. One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. [Link]

  • Royal Society of Chemistry. Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. [Link]

  • Synfacts. Spotlight 329. [Link]

  • National Institutes of Health. Regioselective 1,4-trifluoromethylation of α,β-unsaturated ketones via a S-(trifluoromethyl)diphenylsulfonium salts/copper system. [Link]

  • National Institutes of Health. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Beilstein Archives. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. [Link]

  • National Institutes of Health. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins. [Link]

  • ResearchGate. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • Organic Chemistry Portal. Benzoxazole synthesis. [Link]

  • Royal Society of Chemistry. Synthesis of 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles via condensation of diamines or amino(thio)phenols with CF3CN. [Link]

  • ResearchGate. (A) Umemoto and Togni reagents; (B) Difficulties in using CF3COOH as a.... [Link]

  • ResearchGate. Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. [Link]

  • Royal Society of Chemistry. Flow trifluoromethylation of carbonyl compounds by Ruppert–Prakash reagent and its application for pharmaceuticals, efavirenz and HSD-016. [Link]

  • PubMed. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents. [Link]

Sources

Technical Support Center: Trifluoromethyl Benzoxazole Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of Trifluoromethyl (


) Group in Benzoxazole under Basic Conditions
Document ID:  TS-BZ-CF3-001
Last Updated:  February 16, 2026
Audience:  Medicinal Chemists, Process Chemists, and R&D Scientists

Executive Summary: The "Location Matters" Rule

In benzoxazole chemistry, the stability of a trifluoromethyl (


) group is strictly dictated by its position on the scaffold. You must treat C2-position 

groups and Benzene-ring (C4-C7)

groups as chemically distinct entities.
  • C2-

    
     (The Danger Zone):  Highly unstable in aqueous base and toward strong nucleophiles. It acts as a "pseudo-anhydride," susceptible to hydrolysis or ring-opening.
    
  • C4/5/6/7-

    
     (The Safe Zone):  Generally stable to standard basic conditions (
    
    
    
    ,
    
    
    , amines) but susceptible to directed ortho-lithiation with organometallics.

Critical Troubleshooting: C2-Trifluoromethyl Benzoxazole

Issue: "My 2- benzoxazole starting material disappeared during a basic workup."

Diagnosis: The C2 position of the benzoxazole ring is inherently electrophilic (


). When a strongly electron-withdrawing 

group is attached at C2, this electrophilicity is supercharged. In the presence of hydroxide (

) or alkoxides (

), the ring undergoes rapid nucleophilic attack.

The Mechanism of Failure: Two competing degradation pathways exist. The specific outcome depends on the pH and temperature.[1][2][3]

  • Ring Opening (Dominant in Strong Base): The nucleophile attacks C2, breaking the C-O bond. This destroys the heterocycle, yielding an o-amidophenol derivative.

  • Haloform-Type Hydrolysis: The

    
     group acts as a leaving group (releasing 
    
    
    
    which protonates to
    
    
    ), converting the C2 substituent into a carboxylate or ester.
Visualizing the Degradation Pathways

C2_Degradation Start 2-CF3-Benzoxazole Transition Tetrahedral Intermediate (at C2) Start->Transition + OH- / RO- RingOpen Ring Opening Path: o-Hydroxy-trifluoroacetanilide Transition->RingOpen C-O Bond Cleavage (Kinetic Product) Hydrolysis Substitution Path: Benzoxazole-2-carboxylate Transition->Hydrolysis CF3 Leaving Group (Thermodynamic/Specific Conditions)

Figure 1: Competing degradation pathways for 2-trifluoromethylbenzoxazole in basic media.

FAQ: C2-Position Stability

Q: Can I use NaOH or KOH to saponify an ester elsewhere on the molecule if I have a 2-


 group? 
A: No.  Aqueous hydroxide will attack the C2 position.
  • Solution: Use acid-catalyzed hydrolysis (e.g.,

    
    ) or mild nucleophilic cleavage (e.g., 
    
    
    
    or
    
    
    ) if possible. If basic conditions are unavoidable, use weak bases like
    
    
    at
    
    
    and monitor strictly, but ring opening is still a high risk.

Q: I need to perform a Suzuki coupling. Is


 or 

safe?
A: Generally, yes , provided the solvent is anhydrous (e.g., DMF, Toluene/Dioxane) and water is excluded. Carbonates are weak nucleophiles.[4] However, if water is added for a biphasic mixture, hydrolysis risk increases at high temperatures (

).
  • Recommendation: Use anhydrous phosphate bases (

    
    ) or fluoride-based activation (
    
    
    
    ) under strictly anhydrous conditions.

Critical Troubleshooting: Benzene Ring (C4-C7)

Issue: "I lost my fluorine signal during a reaction with n-Butyllithium."

Diagnosis: While the


 group on the benzene ring is stable to nucleophilic attack (it won't hydrolyze), it is a powerful Directed Ortho Metalation (DoM)  directing group.

The Mechanism of Failure: The fluorine atoms inductively acidify the ortho-protons. Strong bases like


 or 

will deprotonate the position adjacent to the

group. If you quench with water/methanol, you get the starting material back. If the lithiated species decomposes (via elimination of

to form a benzyne), you will observe "tars" or complex mixtures.
Stability Map: Benzene Ring Positions
Position of

Risk with Nucleophiles (

,

)
Risk with Organometallics (

,

)
C4 LowHigh (Deprotonation at C5)
C5 LowHigh (Deprotonation at C4 or C6)
C6 LowHigh (Deprotonation at C5 or C7)
C7 LowHigh (Deprotonation at C6)
FAQ: Benzene Ring Stability

Q: Can I use sodium methoxide (


) to displace a chloride on a 5-

-benzoxazole?
A: Yes. The

group at C5 or C6 is stable to alkoxides. In fact, the electron-withdrawing nature of the

group will activate halogens at the ortho or para positions for

reactions.
  • Warning: Ensure the nucleophile attacks the halogen, not the C2 position. Steric bulk at C2 helps protect the ring.

Q: Is the


 group stable to hydrogenation? 
A: Yes , standard 

hydrogenation conditions will not remove an aromatic

group. However, avoid

in acidic media if possible, as over-reduction of the ring can occur.

Base Compatibility Matrix

Use this table to select the appropriate base for your transformation.

Base CategorySpecific Reagent2-

Benzoxazole
5/6-

Benzoxazole
Notes
Hydroxides

UNSAFE Safe C2 undergoes hydrolysis/ring opening.
Alkoxides

UNSAFE Safe C2 is attacked; KOtBu may cause E2 elimination if alkyl chains are present.
Carbonates

Conditional Safe Safe for C2 only if anhydrous .
Amines

Safe Safe Non-nucleophilic amines are generally safe.
Organolithiums

UNSAFE Conditional C2 is attacked. C4-7 undergoes ortho-lithiation.
Hydrides

Conditional Safe

is non-nucleophilic but adventitious

(from wet solvent) will destroy C2.

Experimental Protocols

Protocol A: Safe Workup for 2- Benzoxazoles

Standard aqueous basic workups (e.g., washing with


) often destroy these compounds.
  • Quench: Dilute reaction mixture with

    
     or 
    
    
    
    .
  • Wash: Use saturated

    
      or water  instead of 
    
    
    
    .
  • Drying: Dry organic layer over

    
     (neutral) rather than 
    
    
    
    (basic).
  • Concentration: Do not heat above

    
     during rotary evaporation if traces of base are suspected.
    
Protocol B: Functionalizing 5- Benzoxazole via

Leveraging the activating effect of


 without destroying the ring.
  • Substrate: 2-chloro-5-(trifluoromethyl)benzoxazole.

  • Nucleophile: Morpholine (1.2 equiv).

  • Base:

    
     (2.0 equiv) - Avoid inorganic bases to ensure homogeneity and mildness.
    
  • Solvent:

    
     or 
    
    
    
    (Anhydrous).
  • Conditions: Heat to

    
    . The 
    
    
    
    activates the C2-Cl bond for displacement.
    • Note: In this specific case (2-chloro), the leaving group is at C2. The nucleophile attacks C2. This is a substitution, not a decomposition. The

      
       on the benzene ring remains untouched.
      

References

  • Reactivity of 2-Substituted Benzoxazoles

    • Title: "Ring‐Opening Reaction of Benzoxazole Deriv
    • Source: ResearchG
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: "Mild hydrolysis of 2-trifluoromethylphenol: Kinetics, mechanism and environmental relevance"[2]

    • Source: Chemosphere (PubMed)
    • URL:[Link]

  • Nucleophilic Substitution on Benzoxazoles

    • Title: "Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles"
    • Source: SciSpace / J. Org. Chem.
    • URL:[Link]

  • General Stability of Trifluoromethyl Groups

    • Title: "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry"[5]

    • Source: MDPI Pharmaceuticals
    • URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 2-(trifluoromethyl)benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-TBX-006 Subject: Overcoming Aqueous Solubility Barriers for 2-(trifluoromethyl)benzoxazol-6-ol Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Analysis: Why is this molecule so stubborn?

Before attempting solubilization, we must understand the physicochemical adversary.[1] 2-(trifluoromethyl)benzoxazol-6-ol presents a classic "brick dust" profile common in fluorinated heterocycles.

Physicochemical Profile[1][2][3][4][5][6][7][8][9]
  • Core Scaffold: The benzoxazole ring is planar, promoting strong

    
    -
    
    
    
    stacking in the solid state.
  • The Fluorine Effect: The trifluoromethyl (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) group at position 2 is highly lipophilic and electron-withdrawing. While it improves metabolic stability, it significantly increases the partition coefficient (LogP) and lattice energy, making the crystal lattice difficult to break with water molecules alone.
    
  • The Ionizable Handle: The hydroxyl group (

    
    ) at position 6 is phenolic. This is your primary "handle" for solubility manipulation.
    

Estimated Properties:

Property Value (Approx.) Implication

| LogP | ~3.2 - 3.8 | Highly Lipophilic. Water solubility likely < 5 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


g/mL.[2] |
| pKa (Phenolic OH)  | ~8.8 - 9.2 | Weakly acidic. Can be deprotonated at pH > 10. |
| pKa (Benzoxazole N)  | < 1.0 | Negligible basicity due to electron-withdrawing 

. Do not attempt acid salts (e.g., HCl). |

Decision Matrix: Selecting the Right Strategy

Use the following logic flow to determine the best solubilization method for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Constraints IsDMSOAllowed Is DMSO (>0.5%) tolerated? Start->IsDMSOAllowed YesDMSO Use Cosolvent System (Method A) IsDMSOAllowed->YesDMSO Yes NoDMSO Is pH > 9.0 tolerated? IsDMSOAllowed->NoDMSO No YesHighPH Use In Situ Salt Formation (Method B) NoDMSO->YesHighPH Yes (Chemical Assay) NoHighPH Is the target a protein/receptor? NoDMSO->NoHighPH No (Bio Assay) Cyclodextrin Use HP-beta-CD Complexation (Method C) NoHighPH->Cyclodextrin Yes

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on assay tolerance.

Technical Protocols

Method A: The "Golden Ratio" Cosolvent System

Best for: High-throughput screening (HTS) and acute cellular assays.

Pure DMSO stocks often precipitate immediately upon dilution into aqueous media ("crashing out"). To prevent this, we use an intermediate polarity bridge.[1]

The Protocol:

  • Primary Stock: Dissolve compound at 20 mM in 100% anhydrous DMSO. Sonicate for 5 minutes.

  • Intermediate Dilution: Do not dilute directly into water. Instead, prepare a 100x working stock using the solvent mixture below.

  • Final Dilution: Spike the 100x stock into your assay buffer (1:100 dilution).

Recommended Cosolvent Mixtures:

Component Function Ratio (v/v)
DMSO Primary Solvent 10%
PEG 400 Interface Stabilizer 40%
Tween 80 Surfactant (prevents aggregation) 5%

| Water/Saline | Bulk Phase | 45% |

ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Note: The


 group increases hydrophobicity significantly. If precipitation persists, increase PEG 400 to 60% and reduce water.
Method B: In Situ Salt Formation (pH Switching)

Best for: Chemical synthesis intermediates or non-biological applications.[1]

The 6-OH group is phenolic. By raising the pH, we create the phenolate anion, which is highly water-soluble.[1]

The Protocol:

  • Calculate the molar amount of your compound.

  • Prepare a 1.05 equivalent solution of NaOH or KOH (0.1 M).

  • Add the base solution dropwise to the solid compound while vortexing.

  • Once dissolved, the solution will be stable.

  • Warning: If you neutralize this solution (pH < 8.5), the compound will precipitate immediately.[1]

Scientific Rationale: The pKa of the 6-OH is estimated around 9.0. According to the Henderson-Hasselbalch equation, solubility increases exponentially when pH > pKa. The electron-withdrawing


 group stabilizes the phenolate anion, actually aiding this process compared to non-fluorinated analogs [1].
Method C: Cyclodextrin Encapsulation (The Biocompatible Solution)

Best for: Animal studies (IV/IP) and sensitive cell lines.

The hydrophobic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD) can host the benzoxazole core or the

group, shielding it from water while the outer shell remains hydrophilic [2].

The Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in water or PBS.
    
  • Add excess 2-(trifluoromethyl)benzoxazol-6-ol solid to the solution.

  • Autoclave (121°C for 20 mins) OR stir vigorously at 50°C for 4 hours.

  • Filter through a 0.22

    
    m PVDF filter to remove undissolved solid.
    
  • Quantify concentration via UV-Vis (approx.

    
     285-290 nm).
    

CD_Complexation Drug Drug (Hydrophobic) Complex Inclusion Complex Drug->Complex k_on CD HP-beta-CD (Host) CD->Complex Complex->Drug k_off Complex->CD

Figure 2: Equilibrium dynamics of benzoxazole encapsulation. The trifluoromethyl group often anchors the molecule inside the CD cavity.

Troubleshooting FAQ

Q: I see a fine precipitate after 2 hours in cell culture media. Why? A: This is "Ostwald Ripening." Small amorphous aggregates formed during dilution are recrystallizing into the stable fluorinated lattice.

  • Fix: Add 0.5% Methylcellulose (HPMC) to your media. It acts as a crystallization inhibitor by coating the micro-particles.

Q: Can I make the HCl salt to improve solubility? A: No. The nitrogen in the benzoxazole ring is extremely weakly basic due to the electron-withdrawing trifluoromethyl group at position 2. It will not hold a proton at physiological pH. You must use the anionic salt (using the OH group) or a neutral formulation [3].

Q: My compound sticks to the plastic tips. A: Fluorinated compounds are highly lipophilic and adsorb to polypropylene.

  • Fix: Use Low-Retention pipette tips or glass syringes for stock transfers. Pre-rinse tips with the cosolvent mixture before aspirating the drug.

References

  • PubChem. (2025).[1][3] 2-Fluoro-6-(trifluoromethyl)benzoic acid and Benzoxazole Derivatives: Physicochemical Properties. National Library of Medicine. Link[1]

  • Jansook, P., et al. (2018).[1] Cyclodextrins: Structure, physicochemical properties and pharmaceutical applications.[1] International Journal of Pharmaceutics.[4] (General reference for CD solubilization of lipophilic drugs). Link

  • Savjani, K. T., et al. (2012).[1] Drug Solubility: Importance and Enhancement Techniques.[5][4][6] ISRN Pharmaceutics. Link

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Determination of 2-(Trifluoromethyl)benzoxazol-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

In the landscape of medicinal chemistry, heterocyclic scaffolds like benzoxazole are of paramount importance, forming the core of numerous pharmacologically active agents.[1][2][3] The compound 2-(trifluoromethyl)benzoxazol-6-ol is a molecule of interest, combining the benzoxazole nucleus with a trifluoromethyl group—a moiety known to enhance metabolic stability and binding affinity—and a phenolic hydroxyl group, which can be crucial for biological activity. As with any potential active pharmaceutical ingredient (API), ensuring its purity is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. A robust analytical method is essential to separate and quantify the API from process-related impurities and potential degradants.

This guide provides an in-depth, experience-driven comparison of strategies for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for 2-(trifluoromethyl)benzoxazol-6-ol. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, comparing different stationary phase chemistries and culminating in a fully detailed, validated protocol.

Pillar 1: Understanding the Analyte - The Key to a Logical Starting Point

A successful method development campaign begins not at the chromatograph, but with a thorough understanding of the analyte's physicochemical properties. These properties dictate its behavior in a chromatographic system.

  • Structure: 2-(trifluoromethyl)benzoxazol-6-ol

  • Key Functional Groups:

    • Benzoxazole Core: A planar, aromatic system that provides a strong UV chromophore, making UV detection a straightforward choice. This core is hydrophobic.[4]

    • Trifluoromethyl (-CF3) Group: Highly electronegative and lipophilic, this group significantly increases the compound's hydrophobicity (logP). Its presence can sometimes lead to unique interactions with fluorinated stationary phases.[5]

    • Phenolic Hydroxyl (-OH) Group: This group is acidic, with an estimated pKa in the range of 8-10. This is the most critical handle for controlling retention. At a mobile phase pH well below the pKa (e.g., pH 2-4), the phenol will be protonated (neutral), making it less polar and more retained on a reversed-phase column. At a pH above the pKa, it will be deprotonated (anionic), becoming more polar and eluting much earlier.

  • Predicted Chromatographic Behavior: Based on this analysis, the compound is a moderately polar, ionizable molecule with a strong UV chromophore. A reversed-phase HPLC (RP-HPLC) approach is the logical choice. Controlling the mobile phase pH will be essential for achieving consistent and robust retention.

Pillar 2: The Method Development Workflow - A Systematic Approach

Method development should be a systematic process, not a random walk. The goal is to find the "sweet spot" of conditions that provides the necessary resolution for all relevant peaks in the shortest possible time. Our workflow is grounded in regulatory expectations, including the principles outlined by the International Council for Harmonisation (ICH).[6][7][8][9]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Optimization cluster_3 Phase 4: Verification & Validation Analyte Analyte Characterization (pKa, logP, UV λmax) MethodGoals Define Method Goals (Purity, Stability-Indicating) Analyte->MethodGoals ColumnScreen Column Screening (e.g., C18 vs. PFP) MethodGoals->ColumnScreen MobilePhaseScreen Mobile Phase Screening (ACN vs. MeOH, pH) ColumnScreen->MobilePhaseScreen Select best candidates GradientOpt Gradient Optimization (Slope, Time) MobilePhaseScreen->GradientOpt ParamOpt Parameter Fine-Tuning (Temp, Flow Rate) GradientOpt->ParamOpt ForcedDeg Forced Degradation Study (Demonstrate Specificity) ParamOpt->ForcedDeg Optimized Method Validation Method Validation (ICH Q2(R2)) ForcedDeg->Validation Stability-Indicating Method

Caption: A systematic workflow for HPLC method development.

Pillar 3: Comparative Stationary Phase Analysis

The heart of the separation lies in the column. While the C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, its selectivity is not always optimal.[5] For a fluorinated molecule like our analyte, comparing a standard C18 to a phase with alternative selectivity, such as a Pentafluorophenyl (PFP) phase, is a prudent strategy.

We will compare two hypothetical methods based on common starting conditions. The goal is to achieve baseline separation of the API from two potential impurities: Impurity A (a less polar precursor) and Impurity B (a more polar degradation product).

ParameterMethod A: Standard C18Method B: PFP (Pentafluorophenyl)Rationale & Causality
Column C18, 150 x 4.6 mm, 3.5 µmPFP, 150 x 4.6 mm, 3.5 µmC18 separates primarily on hydrophobicity. PFP offers alternative selectivity via π-π interactions, dipole-dipole, and shape selectivity, which can be advantageous for aromatic and fluorinated compounds.[5]
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in WaterFormic acid is a common MS-compatible modifier that sets the pH to ~2.7, ensuring the phenolic -OH is protonated and well-retained.
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)ACN is a common organic modifier with low viscosity and good UV transparency.
Gradient 5% to 95% B in 15 min5% to 95% B in 15 minA standard screening gradient to elute a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Temperature 30 °C30 °CControlled temperature ensures retention time reproducibility.
Detection UV at 275 nmUV at 275 nmBased on the expected UV maximum of the benzoxazole chromophore.
Hypothetical Results
Resolution (API / Impurity A) 1.82.5The PFP phase shows enhanced resolution for the less polar impurity, possibly due to better shape selectivity.
Resolution (API / Impurity B) 2.12.0Both columns adequately resolve the more polar impurity.
API Tailing Factor 1.21.1The PFP column provides a slightly more symmetric peak for the API.
Conclusion Adequate. A viable, standard method.Superior. Offers better overall selectivity and peak shape, providing more confidence in the separation of potential unknown impurities.For this specific molecule, the alternative selectivity of the PFP phase provides a more robust separation. We will proceed with optimizing Method B .

Pillar 4: Ensuring Specificity via Forced Degradation

A purity method is only trustworthy if it is stability-indicating . This means the method must be able to separate the API from any degradation products that might form under stress conditions.[10][11] Forced degradation studies are the cornerstone of this verification.[12][13] The goal is to achieve 5-20% degradation to ensure potential degradants are generated without destroying the molecule entirely.[14]

ForcedDegradation cluster_stress Stress Conditions (ICH Q1A) API API Solution (2-(trifluoromethyl)benzoxazol-6-ol) Acid Acid Hydrolysis 0.1 N HCl, 60°C API->Acid Base Base Hydrolysis 0.1 N NaOH, RT API->Base Oxidation Oxidation 3% H₂O₂, RT API->Oxidation Thermal Thermal 80°C, Solid API->Thermal Photo Photolytic ICH Light Box API->Photo Analysis HPLC Analysis (Optimized Method) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

The optimized HPLC method must demonstrate that the main API peak is pure and that all degradation peaks are fully resolved from it and from each other. Peak purity analysis using a Diode Array Detector (DAD) is essential to confirm that no degradants co-elute with the API.[14]

Optimized Protocol: A Step-by-Step Guide

This protocol is the result of the comparative analysis and subsequent fine-tuning of the gradient profile.

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column thermostat, and DAD detector.

  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid (v/v) in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid (v/v) in HPLC-grade Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: 2-(trifluoromethyl)benzoxazol-6-ol reference standard.

  • Sample: Test sample of 2-(trifluoromethyl)benzoxazol-6-ol.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 275 nm (Acquisition range: 200-400 nm for peak purity)

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    12.0 85
    15.0 95
    15.1 20

    | 18.0 | 20 |

3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

4. System Suitability Test (SST)

  • Before sample analysis, perform five replicate injections of the Working Standard Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 5000

    • %RSD for Peak Area: ≤ 2.0%

  • Rationale: The SST is a self-validating mechanism that ensures the chromatographic system is performing adequately on the day of analysis, providing trust in the generated data.[15]

5. Analysis and Calculation

  • Inject the blank (diluent), standard, and sample solutions.

  • Identify the peaks based on the retention time of the standard.

  • Calculate the percentage of each impurity using the area percent method (assuming a relative response factor of 1.0 for unknown impurities).

    % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100

Conclusion: A Robust and Defensible Method

Through a systematic process rooted in the physicochemical properties of 2-(trifluoromethyl)benzoxazol-6-ol, we have developed a robust, stability-indicating RP-HPLC purity method. The comparative analysis demonstrated the superiority of a PFP stationary phase over a traditional C18 for this specific fluorinated analyte, yielding better peak shape and resolution. The integration of forced degradation studies ensures the method is specific and fit for its intended purpose: to provide reliable purity data for researchers, scientists, and drug development professionals. This method, when fully validated according to ICH Q2(R2) guidelines, provides a high degree of confidence in the quality of 2-(trifluoromethyl)benzoxazol-6-ol.[6][8]

References

  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2)
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: Vertex AI Search URL
  • Title: A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct Source: Vertex AI Search URL
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: ICH Q2(R2)
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: Vertex AI Search URL
  • Title: Method Development & Forced Degradation - Jstar-research Source: Vertex AI Search URL
  • Title: Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem Source: Vertex AI Search URL
  • Title: Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets - SSRN Source: Vertex AI Search URL
  • Title: Separation of Benzoxazole on Newcrom R1 HPLC column - SIELC Technologies Source: Vertex AI Search URL
  • Title: A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)
  • Title: Benzoxazole: Synthetic Methodology and Biological Activities Source: Vertex AI Search URL
  • Title: Studies in the Synthesis of Benzoxazole Compounds - CORE Source: Vertex AI Search URL
  • Title: Figure S12 HPLC analysis of the [ 18 F]trifluoromethylation reaction of...
  • Title: Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International Source: Vertex AI Search URL
  • Title: Synthesis of Benzoxazoles - ChemicalBook Source: Vertex AI Search URL
  • Title: Unique selectivity of perfluorinated stationary phases with 2,2,2-trifluoroethanol as organic mobile phase modifier - PubMed Source: Vertex AI Search URL
  • Title: A Review on Various Synthetic Methods of Benzoxazole Moiety Source: Vertex AI Search URL
  • Title: “GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION” - Jetir.
  • Title: 1253-1261 Research Article Synthesis of some benzoxazole derivatives - JOCPR Source: Vertex AI Search URL

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A Researcher's Guide to Determining the Crystal Structure of 2-(Trifluoromethyl)benzoxazol-6-ol: An Experimental and Computational Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the three-dimensional arrangement of atoms in a molecule is paramount. The crystal structure of a compound dictates its physicochemical properties, including solubility, stability, and bioavailability, which are critical determinants of its efficacy as a therapeutic agent. This guide provides a comprehensive overview of the methodologies available for determining the crystal structure of 2-(trifluoromethyl)benzoxazol-6-ol, a novel compound for which no public crystallographic data currently exists.

We will navigate the established experimental workflow for single-crystal X-ray diffraction, offering a detailed, field-proven protocol. As a key comparative element, we will analyze the known crystal structure of a closely related analogue, 2-(trifluoromethyl)benzoic acid, to provide valuable insights into potential intermolecular interactions. Furthermore, we will explore the burgeoning field of computational crystal structure prediction as a powerful alternative and complementary tool.

The Challenge: An Undetermined Crystal Structure

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited experimental crystal structure for 2-(trifluoromethyl)benzoxazol-6-ol. This presents both a challenge and an opportunity for researchers to contribute novel structural information to the scientific community. This guide will equip you with the necessary knowledge to embark on this endeavor.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for unambiguously determining the atomic arrangement within a crystalline solid. The process involves growing a high-quality single crystal of the target compound, irradiating it with X-rays, and analyzing the resulting diffraction pattern.

Experimental Workflow: From Powder to Structure

The journey to elucidating a crystal structure is a multi-step process that demands precision and patience.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis of 2-(trifluoromethyl)benzoxazol-6-ol purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) screening->growth mounting Crystal Mounting growth->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution (e.g., Direct Methods) diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Deposition refinement->validation

Caption: Experimental workflow for determining the crystal structure of a novel compound.

Detailed Protocol: Obtaining the Crystal Structure of 2-(Trifluoromethyl)benzoxazol-6-ol

1. Synthesis and Purification:

  • Synthesis: The synthesis of 2-(trifluoromethyl)benzoxazoles can be achieved through the condensation of o-aminophenols with trifluoroacetic acid or its derivatives. A general and efficient method involves the condensation of the appropriate aminophenol with in situ generated trifluoroacetonitrile (CF3CN)[1]. For 2-(trifluoromethyl)benzoxazol-6-ol, the starting material would be 2-amino-4-nitrophenol, followed by reduction of the nitro group and subsequent diazotization and hydrolysis to introduce the hydroxyl group.

  • Purification: Purity is critical for successful crystallization. The crude product should be purified to >98% purity, as determined by techniques such as NMR and HPLC. Recrystallization from a suitable solvent or column chromatography are common purification methods.

2. Single Crystal Growth:

This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of sufficient size (typically 0.1-0.5 mm in each dimension).

  • Solvent Selection: A screening of various solvents with different polarities is recommended. The ideal solvent is one in which the compound has moderate solubility.

  • Common Crystallization Techniques:

    • Slow Evaporation: A nearly saturated solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

    • Thermal Recrystallization: The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature. The solution is then cooled slowly, allowing crystals to form[2].

3. X-ray Data Collection:

  • A suitable single crystal is mounted on a goniometer head of a diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The initial positions of the atoms are determined using direct methods or Patterson methods.

  • The atomic positions and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the calculated and observed diffraction data.

Part 2: A Comparative Case Study - Crystal Structure of 2-(Trifluoromethyl)benzoic Acid

While the crystal structure of 2-(trifluoromethyl)benzoxazol-6-ol is unknown, we can gain valuable insights by examining the crystal structure of the closely related compound, 2-(trifluoromethyl)benzoic acid[3].

Parameter 2-(Trifluoromethyl)benzoic Acid [3]
Chemical Formula C₈H₅F₃O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 4.8816(3) Å, b = 20.6948(14) Å, c = 7.9697(5) Å, β = 109.544(4)°
Key Intermolecular Interactions O—H···O hydrogen bonding forming carboxylic acid dimers; C—H···O contacts; C—H···F and C—F···π interactions.

The crystal packing of 2-(trifluoromethyl)benzoic acid is characterized by the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. These dimers are further connected into chains by weaker C—H···O interactions. The presence of the trifluoromethyl group introduces additional C—H···F and C—F···π contacts, which contribute to the overall stability of the crystal lattice[3].

For 2-(trifluoromethyl)benzoxazol-6-ol, we can anticipate the presence of strong O—H···N or O—H···O hydrogen bonds involving the hydroxyl group and the benzoxazole nitrogen or oxygen. The trifluoromethyl group is also likely to participate in C—H···F and C—F···π interactions, similar to what is observed in 2-(trifluoromethyl)benzoic acid.

Part 3: The Computational Alternative - Crystal Structure Prediction

In the absence of experimental data, computational methods offer a powerful avenue for predicting the crystal structure of a molecule. Crystal Structure Prediction (CSP) methods aim to identify the most stable crystal packing arrangements based on the molecule's structure and energy calculations.

Methodologies in Computational Crystal Structure Prediction

computational_workflow cluster_generation Structure Generation cluster_ranking Energy Ranking cluster_analysis Analysis generation Generation of Candidate Crystal Structures force_field Force-Field Calculations generation->force_field dft DFT Calculations force_field->dft landscape Crystal Energy Landscape dft->landscape analysis Analysis of Predicted Structures landscape->analysis

Caption: A generalized workflow for computational crystal structure prediction.

1. Generation of Candidate Structures:

  • A large number of plausible crystal packing arrangements are generated using algorithms that explore different space groups and molecular orientations.

2. Energy Minimization and Ranking:

  • The energies of the generated structures are calculated and minimized using computational chemistry methods.

  • This is often a hierarchical process, starting with computationally less expensive force fields and progressing to more accurate but demanding Density Functional Theory (DFT) calculations for the most promising candidates[4].

3. Analysis of the Crystal Energy Landscape:

  • The final output is a crystal energy landscape, which plots the relative energies of the different predicted crystal structures. The structure with the lowest energy is the most likely to be observed experimentally.

Comparison of Experimental and Computational Approaches
Aspect Single-Crystal X-ray Diffraction (Experimental) Crystal Structure Prediction (Computational)
Accuracy Provides the definitive, unambiguous crystal structure.Predictive accuracy is high but not guaranteed. The predicted structure should be experimentally verified.
Requirements Requires a high-quality single crystal of the compound.Only the molecular structure of the compound is needed.
Time & Cost Can be time-consuming and resource-intensive, especially the crystal growth phase.Computationally intensive, but can be faster than experimental methods if crystal growth is difficult.
Output A single, experimentally determined crystal structure.A landscape of possible crystal structures ranked by energy. Can predict potential polymorphs.

Conclusion: A Synergistic Approach

For a novel compound like 2-(trifluoromethyl)benzoxazol-6-ol, a synergistic approach combining experimental and computational methods is highly recommended. Computational CSP can provide valuable insights into the likely crystal packing and guide the experimental crystallization efforts. Ultimately, single-crystal X-ray diffraction is required for the definitive determination and validation of the crystal structure. The protocols and comparative data presented in this guide provide a robust framework for researchers to successfully elucidate the crystal structure of 2-(trifluoromethyl)benzoxazol-6-ol and contribute valuable knowledge to the fields of medicinal chemistry and materials science.

References

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  • Betz, R., & Gerber, T. (2011). 2-(Trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 4), o907. [Link]

  • Glamočlija, J., et al. (2021). Structure of Biologically Active Benzoxazoles: Crystallography and DFT Studies. Acta Chimica Slovenica, 68(1), 144-150. [Link]

  • El-Faham, A., et al. (2013). Crystal Structure and Stereochemistry Study of 2-Substituted Benzoxazole Derivatives. ISRN Organic Chemistry. [Link]

  • Chen, C., et al. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv preprint arXiv:2305.11287. [Link]

  • Anstey, M. Crystal Structures Submitted to the CSD. Anstey Research Group. [Link]

  • Elmaaty, W. S. A., et al. (2022). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science. [Link]

  • Nievergelt, P. P., & Spingler, B. (2017). Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material?. CrystEngComm, 19(2), 142-147. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Khan, I., et al. (2023). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. Bioorganic Chemistry, 130, 106175. [Link]

  • El-Ghanam, A. M., & El-Salam, H. A. (2022). Synthesis and characterization of 2-trifluoromethyl-4 (3 H)-quinazolinone derivatives with various 3-substituents. Journal of Heterocyclic Chemistry. [Link]

  • Abraham, A., et al. (2024). Computational screening for prediction of co-crystals: method comparison and experimental validation. CrystEngComm. [Link]

  • Chebout, K., et al. (2022). Research Article. Journal of Fundamental and Applied Sciences. [Link]

  • Ali, A., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5424. [Link]

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